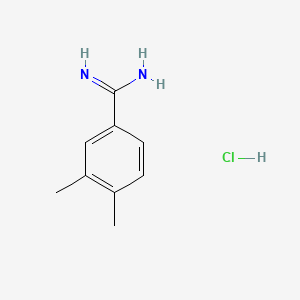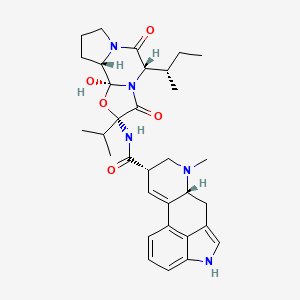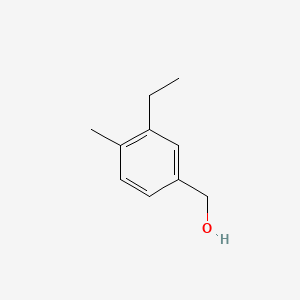
Succinonitrile-1,4-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Succinonitrile-1,4-13C4 is typically synthesized through the hydrocyanation of acrylonitrile. The reaction involves the addition of hydrogen cyanide to acrylonitrile under controlled conditions :
CH2=CHCN+HCN→NCCH2CH2CN
Industrial Production Methods
In industrial settings, the production of succinonitrile involves similar hydrocyanation processes, often optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Succinonitrile-1,4-13C4 undergoes various chemical reactions, including:
Hydrogenation: This reaction converts succinonitrile to putrescine (1,4-diaminobutane) using hydrogen gas and a suitable catalyst.
Oxidation and Reduction: Succinonitrile can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrogenation: Typically involves hydrogen gas and a metal catalyst such as palladium or nickel.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Putrescine: Formed through hydrogenation.
Various nitrile derivatives: Formed through oxidation and reduction reactions.
Applications De Recherche Scientifique
Succinonitrile-1,4-13C4 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Mécanisme D'action
The mechanism by which succinonitrile-1,4-13C4 exerts its effects is primarily related to its role as an electrolyte in lithium metal batteries. The compound facilitates fast lithium-ion conduction through a one-dimensional hopping pathway, which is stabilized by the molecular structure of succinonitrile . This mechanism is crucial for the high ionic conductivity and stability of the batteries .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: A di-nitrile with three carbon atoms.
Glutaronitrile: A di-nitrile with five carbon atoms.
Adiponitrile: A di-nitrile with six carbon atoms.
Uniqueness
Succinonitrile-1,4-13C4 is unique due to its isotopic labeling, which makes it particularly valuable for research applications involving NMR spectroscopy and metabolic studies. Its high ionic conductivity and thermal stability also make it a preferred choice for use in advanced battery technologies .
Propriétés
Numéro CAS |
792906-51-5 |
|---|---|
Formule moléculaire |
C4H4N2 |
Poids moléculaire |
84.059 |
Nom IUPAC |
butanedinitrile |
InChI |
InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i1+1,2+1,3+1,4+1 |
Clé InChI |
IAHFWCOBPZCAEA-JCDJMFQYSA-N |
SMILES |
C(CC#N)C#N |
Synonymes |
Butanedinitrile-1,4-13C4; 1,2-Dicyanoethane-13C4; _x000B_1,2-Ethanedicarbonitrile-13C4; 1,4-Butanedinitrile-13C4; Deprelin-13C4; Dician-13C4; Dinile-13C4; Disuxyl-13C4; 1,2-Dicyanoethane-13C4; Ethylene Cyanide-13C4; Ethylene Dicyanide-13C4; Evanex-13C4; NSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)


![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)
![(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B570680.png)

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)

